molecular formula C14H14N2 B13451906 2,7-Diaza-1,2,3,6,7,8-hexahydropyrene

2,7-Diaza-1,2,3,6,7,8-hexahydropyrene

Cat. No.: B13451906
M. Wt: 210.27 g/mol
InChI Key: HITIEOYNGDBUDI-UHFFFAOYSA-N
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Description

Significance of Pyrene (B120774) and Azapyrene Scaffolds in Advanced Organic Chemistry and Materials Science

Pyrene, a polycyclic aromatic hydrocarbon with a distinctive four-ring fused structure, is a cornerstone in the field of organic electronics and materials science. nih.gov Its derivatives are widely employed in the development of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells. nih.gov The unique photophysical properties of the pyrene scaffold, such as high fluorescence quantum yields and the ability to form excited-state dimers known as excimers, make it an excellent chromophore for sensors and bioimaging applications. nih.gov

The strategic substitution of carbon atoms with nitrogen atoms within the pyrene framework gives rise to azapyrenes. rsc.org This "nitrogen doping" is an effective method for fine-tuning the electrochemical and optical properties of the parent molecule. rsc.org Azapyrenes, such as 2,7-diazapyrene (B1250610), are considered electron-accepting domains and are used to construct "push-pull" π-conjugated systems with significant intramolecular charge transfer (ICT) properties. rsc.org These tailored electronic characteristics lead to novel applications in molecular electronics, sensors, and as DNA intercalators. nih.govrsc.org The introduction of nitrogen atoms modifies the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which in turn alters the compound's absorption, emission, and redox behavior compared to the parent pyrene. nih.gov

Structural Characteristics of Partially Saturated Polycyclic Aromatic Hydrocarbons

Polycyclic aromatic hydrocarbons are a class of organic compounds composed of two or more fused aromatic rings. wikipedia.org While the most studied PAHs are fully aromatic and thus have a planar geometry, partially saturated PAHs contain one or more rings that are not fully delocalized, incorporating sp³-hybridized carbon atoms. wikipedia.org This partial saturation disrupts the planarity and the continuous π-conjugation of the molecule.

In the case of 1,2,3,6,7,8-hexahydropyrene (B104253), the parent hydrocarbon for the subject compound, the addition of six hydrogen atoms results in two saturated rings within the pyrene framework. cymitquimica.com This structural modification imparts a three-dimensional conformation, moving away from the flat structure of pyrene. nih.gov Similarly, 2,7-Diaza-1,2,3,6,7,8-hexahydropyrene features a non-planar, partially saturated core. This structure is more flexible than its fully aromatic counterpart, 2,7-diazapyrene. The presence of saturated carbon-carbon and carbon-nitrogen single bonds allows for conformational flexibility not seen in the rigid, planar aromatic system. This partial saturation also influences the compound's chemical reactivity, making the sp³-hybridized centers susceptible to oxidation, which is a key step in its conversion to the fully aromatic 2,7-diazapyrene. researchgate.net

Table 1: Comparison of Structural and Physical Properties
CompoundMolecular FormulaMolar Mass (g/mol)AromaticityStructure
PyreneC₁₆H₁₀202.25Fully AromaticPlanar
1,2,3,6,7,8-HexahydropyreneC₁₆H₁₆208.30Partially SaturatedNon-Planar
2,7-DiazapyreneC₁₄H₈N₂204.23Fully AromaticPlanar
This compoundC₁₄H₁₄N₂210.28Partially SaturatedNon-Planar

Historical Development and Evolution of 2,7-Diazapyrene Chemistry

The chemistry of 2,7-diazapyrene dates back to 1973, when Hünig and co-workers first reported a convenient synthesis for the compound and its N,N′-dimethyl-2,7-diazapyrenium salt. nih.govrsc.org Their seminal work established a foundational synthetic pathway starting from 1,4,5,8-naphthalenetetracarboxylic acid. rsc.org This multi-step process involved the formation of a bis(N-methyl)imide, which was subsequently reduced to form a diamine intermediate, 2,7-dimethyl-1,2,3,6,7,8-hexahydrobenzo[lmn] cymitquimica.comchemsrc.comphenanthroline, a derivative of the hexahydro compound of interest. nih.govrsc.org The final step involved the aromatization of this saturated intermediate to yield the target 2,7-diazapyrene. nih.gov

Over the years, researchers have modified and improved upon this initial synthesis. A common and more direct precursor is the commercially available 1,4,5,8-naphthalenetetracarboxylic dianhydride. researchgate.netrsc.org A notable advancement involves a three-step, high-yield synthesis where the dianhydride is first converted to 1,4,5,8-naphthalenetetracarboxylic diimide. researchgate.net This diimide is then reduced using a reagent like borane (B79455) in tetrahydrofuran (B95107) to produce 1,2,3,6,7,8-hexahydro-2,7-diazapyrene (an alternative name for this compound). researchgate.net The final aromatization of this hexahydro intermediate is achieved through oxidation, for example, with manganese dioxide, to yield 2,7-diazapyrene. researchgate.net These developments have made 2,7-diazapyrene and its derivatives more accessible for research into their photophysical properties and applications in materials science. rsc.orgresearchgate.net

Rationale for Academic Research Focus on this compound and its Derivatives

The primary rationale for the academic research focus on this compound is its indispensable role as a direct and crucial precursor to the fully aromatic 2,7-diazapyrene system. researchgate.net The synthesis of functional organic materials often relies on the controlled construction of complex aromatic systems, and the hexahydro derivative provides a reliable and high-yield pathway to the diazapyrene core. researchgate.net

Furthermore, the reactivity of the saturated portions of this compound and its N-substituted derivatives offers potential for functionalization prior to aromatization. While the primary focus has been on its role as an intermediate, the unique conformational and electronic properties of this partially saturated aza-PAH make it an interesting molecule in its own right for studies in supramolecular and coordination chemistry. However, its principal value in the scientific literature remains as the penultimate building block in the synthesis of 2,7-diazapyrenes, which are highly sought after for their applications in advanced materials. nih.govrsc.org

Table 2: Key Synthetic Intermediates in 2,7-Diazapyrene Synthesis
Starting MaterialKey IntermediateFinal ProductKey TransformationReference
1,4,5,8-Naphthalenetetracarboxylic dianhydride1,4,5,8-Naphthalenetetracarboxylic diimide2,7-DiazapyreneImide formation researchgate.net
1,4,5,8-Naphthalenetetracarboxylic diimideThis compound2,7-DiazapyreneReduction of imide researchgate.net
This compound-2,7-DiazapyreneOxidative Aromatization researchgate.net
Bis(N-methyl)imide of Naphthalenetetracarboxylic acid2,7-Dimethyl-1,2,3,6,7,8-hexahydrobenzo[lmn] cymitquimica.comchemsrc.comphenanthrolineN,N′-dimethyl-2,7-diazapyrenium saltReduction of imide rsc.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H14N2

Molecular Weight

210.27 g/mol

IUPAC Name

6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),2,4(16),8,10-pentaene

InChI

InChI=1S/C14H14N2/c1-2-10-6-16-8-12-4-3-11-7-15-5-9(1)13(11)14(10)12/h1-4,15-16H,5-8H2

InChI Key

HITIEOYNGDBUDI-UHFFFAOYSA-N

Canonical SMILES

C1C2=C3C(=CC=C4C3=C(CNC4)C=C2)CN1

Origin of Product

United States

Chemical Transformations and Functionalization Strategies of 2,7 Diaza 1,2,3,6,7,8 Hexahydropyrene

Electrophilic and Nucleophilic Substitution Reactions on the 2,7-Diaza-1,2,3,6,7,8-hexahydropyrene Core

Direct electrophilic or nucleophilic substitution on the saturated carbon framework of this compound is not a commonly reported transformation pathway. Instead, functionalization of the core often proceeds after the aromatization of the hexahydro-diazapyrene to the more reactive 2,7-diazapyrene (B1250610) system.

Once aromatized, the resulting 2,7-diazapyrene core can be activated for substitution reactions. For instance, a highly reactive 1,3,6,8-tetratriflato-2,7-diazapyrene has been utilized as a versatile platform for subsequent functionalization. This derivative can undergo nucleophilic aromatic substitution, for example, with piperidine (B6355638), demonstrating a strategy to introduce new substituents onto the diazapyrene core. This approach highlights that the hexahydro scaffold is often a precursor to a more synthetically versatile aromatic system where such substitutions can be effectively performed.

N-Functionalization of the Diaza-Hexahydropyrene Moiety

The secondary amine groups within the this compound moiety are primary sites for chemical modification, allowing for the introduction of a wide range of functional groups that can significantly alter the molecule's properties and applications.

N-acylation of the diamine core with chiral building blocks, such as L-amino acids, is a key strategy for constructing complex, chiral macrocycles. This process involves forming amide bonds between the nitrogen atoms of the diaza-hexahydropyrene and the carboxyl groups of the amino acids. The incorporation of specific amino acids allows for precise control over the stereochemistry and functionality of the resulting macrocyclic structure. This method provides a pathway to novel host molecules for applications in asymmetric catalysis and molecular recognition. The synthesis of such macrocycles often involves a double tandem reaction sequence, for instance, an amidation followed by an olefin transposition, which can yield the desired chiral macrocycles with high stereoselectivity.

The nitrogen atoms of the diaza-hexahydropyrene scaffold can be readily methylated. A foundational synthesis route involves the reduction of a bis(N-methyl)imide precursor using reagents like lithium aluminum hydride (LiAlH₄) and aluminum chloride to yield an N,N'-dimethylated hexahydro derivative, specifically 2,7-dimethyl-1,2,3,6,7,8-hexahydrobenzo[lmn] rsc.orgnih.govphenanthroline. nih.gov

This N,N'-dimethylated tertiary diamine is a direct precursor to the corresponding N,N′-dimethyl-2,7-diazapyrenium dication (DMDAP²⁺). nih.gov The transformation is achieved through oxidation, for which several methods can be employed. One approach involves treatment with N-bromosuccinimide (NBS) or mercury(II) acetate. nih.gov An alternative method is direct oxidation through heating with selenium. nih.gov More recently, treatment of the fully aromatized N,N'-dimethyl-2,7-diazapyrene with methyl triflate (MeOTf) has been shown to afford the dicationic salts in high yields. nih.gov These N-methylated diazapyrenium salts are of significant interest due to their unique photophysical properties and their ability to interact with biomolecules like DNA. rsc.orgnih.gov Furthermore, these dications can undergo a two-electron reduction to form a neutral, highly electron-rich 16π antiaromatic system. nih.govresearchgate.net

Table 1: Synthesis of N-Methyl-2,7-diazapyrenium Dication

PrecursorReagents and ConditionsProductYieldReference
2,7-dimethyl-1,2,3,6,7,8-hexahydrobenzo[lmn] rsc.orgnih.govphenanthrolineNBS or Hg(OAc)₂ followed by oxidationN,N′-dimethyl-2,7-diazapyrenium saltNot specified nih.gov
1,3,6,8-tetraaryl-2,7-diazapyrene6 equiv. Methyl triflate (MeOTf), 1,2-dichloroethane, 80 °C, 6 h1,3,6,8-tetraaryl-N,N′-dimethyl-2,7-diazapyrenium dication50-81% nih.gov

Cross-Coupling Reactions for Peripheral Modification

Peripheral modification of the diazapyrene core is commonly achieved through metal-catalyzed cross-coupling reactions. These transformations are typically performed on the fully aromatized 2,7-diazapyrene system, which can be synthesized from this compound or its derivatives. These reactions are instrumental in extending the π-conjugated system and installing a variety of functional groups at the periphery of the molecule.

The Sonogashira cross-coupling reaction, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, is a powerful tool for modifying the diazapyrene framework. wikipedia.orgorganic-chemistry.org This reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst under mild, basic conditions. wikipedia.org For the 2,7-diazapyrene system, this methodology has been applied to activated precursors. For example, a 1,3,6,8-tetratriflato-2,7-diazapyrene derivative serves as an effective substrate for Sonogashira coupling, enabling the introduction of various alkynyl groups onto the core structure. This strategy significantly enhances the structural and electronic diversity of the resulting diazapyrene derivatives. rsc.org

Table 2: Sonogashira Cross-Coupling on a 2,7-Diazapyrene Derivative

SubstrateCoupling PartnerCatalyst SystemKey ConditionsReference
1,3,6,8-tetratriflato-2,7-diazapyreneTerminal AlkynesPalladium catalyst and Copper(I) co-catalystMild, basic conditions rsc.org

Nickel-catalyzed cross-coupling reactions provide an effective method for introducing alkyl groups onto the 2,7-diazapyrene core. mdpi.comnih.gov These reactions offer an alternative to more common palladium-catalyzed processes and are particularly useful for forming C-C bonds with alkylating agents. Research has demonstrated the synthesis of 1,3,6,8-tetrasubstituted 2,7-diazapyrene derivatives through a combination of reductive aromatization of a naphthalene (B1677914) diimide precursor followed by Nickel-catalyzed Suzuki-Miyaura cross-coupling. researchgate.net Additionally, an alkylated 2,7-diazapyrene derivative has been synthesized in the presence of Raney® Nickel, showcasing the utility of nickel catalysis in the peripheral functionalization of this heterocyclic system. researchgate.net

Table 3: Nickel-Catalyzed Functionalization of 2,7-Diazapyrene Precursors

Reaction TypeSubstrate PrecursorReagents and ConditionsProductReference
Suzuki-Miyaura Cross-CouplingReductively aromatized naphthalene diimideArB(OH)₂, Ni(COD)₂, PCy₃, K₃PO₄, Toluene, 60 °C1,3,6,8-tetraaryl-2,7-diazapyrene researchgate.net
Alkylation1,3,6,8-tetrasubstituted-2,7-diazapyreneRaney® Nickel (excess), Toluene, 60 °CAlkylated 2,7-diazapyrene derivative researchgate.net

Oxidative Aromatization Pathways to 2,7-Diazapyrene

The conversion of this compound to the fully aromatic 2,7-diazapyrene is a critical dehydrogenation reaction. This transformation restores the planar, electron-delocalized system, significantly altering the molecule's electronic and photophysical properties. Several oxidative methods have been developed to achieve this aromatization, employing various reagents and reaction conditions.

A prevalent and high-yielding method involves the use of activated manganese dioxide (MnO₂). rsc.orgresearchgate.net In this procedure, 1,2,3,6,7,8-hexahydro-2,7-diazapyrene is refluxed in benzene (B151609) with MnO₂, resulting in the formation of 2,7-diazapyrene with a reported yield of 71%. rsc.orgresearchgate.net This method is advantageous due to its relatively mild conditions and good yield.

Alternative strategies have also been explored. High-temperature dehydrogenation using selenium (Se) as the oxidizing agent is one such approach. When 2,7-dimethyl-1,2,3,6,7,8-hexahydrobenzo[lmn] researchgate.netnih.govphenanthroline, a derivative of hexahydro-diazapyrene, is heated with selenium at 265 °C, it directly yields the corresponding 2,7-diazapyrene. rsc.org Another method involves catalytic dehydrogenation using 10% Palladium on carbon (Pd/C) at a high temperature of 300 °C, which provides the aromatic product in a 45% yield. rsc.org

These diverse methods offer different pathways to the same aromatic core, with the choice of reagent often depending on the desired scale, yield, and tolerance of the starting material to the reaction conditions.

Oxidizing AgentSolvent/ConditionsYield (%)Reference
Activated Manganese Dioxide (MnO₂)Benzene, Reflux71 rsc.orgresearchgate.net
Selenium (Se)265 °C, NeatNot specified rsc.org
10% Palladium on Carbon (Pd/C)300 °C, Neat45 rsc.org

Boron–Nitrogen Substitution in Pyrene (B120774) Analogues

The isoelectronic replacement of a C=C bond with a B–N unit in polycyclic aromatic hydrocarbons (PAHs) is a powerful strategy to modulate their electronic, optical, and physical properties without significantly altering their geometric structure. nih.govacs.org This boron-nitrogen substitution introduces a dipole into the aromatic framework, influencing intermolecular interactions and solid-state packing. In the context of pyrene analogues, both internal and peripheral BN substitutions have been explored.

Pioneering work in this area demonstrated the synthesis of internally BN-substituted pyrenes, creating 10a-Aza-10b-borapyrene derivatives. nih.govresearchgate.net These compounds, including unsubstituted, phenyl-, and alkyl-substituted analogues, were synthesized and their properties were compared to the all-carbon pyrene. nih.gov The introduction of the internal B-N unit was found to significantly alter the crystal packing. For instance, the unsubstituted BN-pyrene exhibits a head-to-tail packing arrangement to compensate for the internal dipoles, in contrast to the sandwich herringbone pattern of unsubstituted pyrene. nih.gov

More recent research has focused on synthesizing derivatives like the internally BN-substituted 5,9-dithienyl-10b-aza-10c-borapyrene (BNP). nih.gov This compound was compared with its all-carbon analogue (CCP) to study the effect of the BN unit on aggregation behavior. nih.gov Photoluminescence spectroscopy revealed that while the all-carbon CCP forms excimers (excited-state dimers) at high concentrations in solution, the BN-pyrene analogue (BNP) does not. nih.gov This prevention of excimer formation is attributed to the altered intermolecular forces and displaced π-stacking in the solid state induced by the B-N dipole. nih.gov While the plane-to-plane distance in the crystal structures of BNP and CCP are identical (3.5 Å), the centroid-to-centroid distance is significantly larger in BNP (4.8 Å) compared to CCP (4.0 Å), indicating a more displaced arrangement for the BN-analogue. nih.govacs.org This modification in packing directly impacts the material's solid-state emission properties. The fluorescence quantum yield of the unsubstituted BN-pyrene was found to be 0.15, which is lower than that of pyrene (0.32), a decrease attributed to factors including increased atomic mass. researchgate.net

The synthetic strategies for these molecules often involve multi-step processes utilizing cross-coupling reactions and electrophilic cyclizations. nih.gov These approaches allow for the precise placement of the B-N unit within the pyrene scaffold, enabling fine-tuning of the resulting material's properties for potential applications in organic electronics and materials science. nih.govacs.org

Compound TypeKey Structural FeatureObserved Property vs. All-Carbon AnalogueReference
Unsubstituted BN-PyreneInternal B-N unitHead-to-tail crystal packing (vs. herringbone) nih.gov
5,9-dithienyl-10b-aza-10c-borapyrene (BNP)Internal B-N unit with thiophene (B33073) flanksNo excimer formation in solution; Displaced π-stacking nih.gov
Unsubstituted BN-PyreneInternal B-N unitLower fluorescence quantum yield (Φ = 0.15 vs 0.32) researchgate.net
5,9-dithienyl-10b-aza-10c-borapyrene (BNP)Internal B-N unitLarger centroid-to-centroid distance in solid state (4.8 Å vs 4.0 Å) nih.govacs.org

Advanced Spectroscopic Characterization and Structural Elucidation of 2,7 Diaza 1,2,3,6,7,8 Hexahydropyrene Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Constitutional Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the constitutional and conformational analysis of 2,7-diazapyrene (B1250610) derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for unambiguous structural assignment.

A particularly insightful application of NMR is in the characterization of the different oxidation states of the 2,7-diazapyrene core. The fully aromatic 2,7-diazapyrene moiety, its partially saturated 2,7-diaza-1,2,3,6,7,8-hexahydropyrene form, and the two-electron reduced 2,7-dihydrodiazapyrene species exhibit distinct NMR signatures.

Research on N,N'-dimethyl-2,7-dihydrodiazapyrenes, which possess a 16π-electron system, highlights the power of ¹H NMR in identifying aromaticity and antiaromaticity. nih.gov The ¹H NMR spectrum of an aromatic 1,3,6,8-tetraaryl-2,7-diazapyrene derivative shows a characteristic signal for the protons on the pyrene (B120774) core at approximately 8.3 ppm. nih.govresearchgate.net Following a two-electron reduction to form the N,N'-dimethyl-2,7-dihydrodiazapyrene, this diagnostic proton signal experiences a dramatic upfield shift to around 4.6 ppm. nih.govresearchgate.net This significant shielding is a direct consequence of a paratropic ring current induced in the 16π antiaromatic system, providing definitive evidence for the change in electronic constitution. researchgate.net

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), are crucial for assigning specific proton resonances and determining through-bond and through-space correlations, respectively. These methods are essential for mapping the connectivity of the entire spin system and for elucidating the three-dimensional structure and preferred conformation of substituents attached to the hexahydropyrene core.

Compound ClassKey ProtonCharacteristic ¹H Chemical Shift (ppm)Implication
Aromatic 2,7-DiazapyreneCore C-H~8.3Aromatic Ring Current
Antiaromatic N,N'-dimethyl-2,7-dihydrodiazapyreneCore C-H~4.6Antiaromatic (Paratropic) Ring Current

Vibrational Spectroscopy: Infrared (IR) Analysis

While specific spectra for this compound are not widely published, analysis can be based on related structures. The IR spectrum of the parent hydrocarbon, 1,2,3,6,7,8-hexahydropyrene (B104253), shows characteristic bands for aromatic C-H stretching above 3000 cm⁻¹, aliphatic C-H stretching between 2800-3000 cm⁻¹, and aromatic C=C stretching vibrations in the 1400-1650 cm⁻¹ region. nih.gov

For the diaza-substituted analogue, additional vibrational modes are expected. The key bands to identify would include:

C-N Stretching: These vibrations typically appear in the 1000-1350 cm⁻¹ region. Their exact position can provide information about the hybridization and bonding environment of the nitrogen atoms.

N-H Bending: For the unsubstituted parent compound (where the nitrogens are secondary amines), N-H bending vibrations would be expected around 1550-1650 cm⁻¹.

Aliphatic C-H Bending: Vibrations corresponding to the methylene (B1212753) (-CH₂-) groups in the saturated portions of the ring are expected in the 1430-1470 cm⁻¹ range.

In precursors like 1,4,5,8-naphthalenetetracarboxylic diimide, characteristic C=O stretching bands of the imide group are prominent features in the IR spectrum. mdpi.com The disappearance of these strong carbonyl bands and the appearance of C-N and N-H (if applicable) bands would be a key indicator of the successful reduction to the hexahydro-2,7-diazapyrene core during synthesis. nih.gov

X-ray Diffraction (XRD) and Single-Crystal Analysis for Solid-State Structures

Single-crystal X-ray diffraction (XRD) offers the most definitive method for determining the precise three-dimensional structure of a molecule in the solid state, providing exact bond lengths, bond angles, and intermolecular packing information.

XRD studies have been particularly revealing for derivatives of the 2,7-diazapyrene core, especially in comparing different oxidation states. A single-crystal XRD analysis of a 1,3,6,8-tetraaryl-N,N'-dimethyl-2,7-dihydrodiazapyrene provided conclusive evidence of its antiaromatic character. researchgate.net The analysis revealed a distorted, non-planar quinoidal structure characterized by a pronounced bond-length alternation within the pyrene core. researchgate.net This contrasts sharply with the planar, uniform bond lengths expected for a fully aromatic system, confirming the localized double-bond character of the 16π system.

Analysis of crystal packing provides insights into the intermolecular forces, such as π-π stacking and van der Waals interactions, that govern the material's bulk properties. The substitution at the 1,3,6,8-positions and N-alkylation significantly influences how these molecules arrange in the crystal lattice, which in turn affects their solid-state electronic and photophysical properties.

FeatureObservation in N,N'-dimethyl-2,7-dihydrodiazapyreneInterpretation
Molecular Geometry Distorted, non-planar quinoidal structureLoss of planarity due to antiaromaticity
Bond Lengths High degree of bond-length alternationLocalized single and double bonds, characteristic of a non-aromatic π-system
Crystal Packing Governed by substituent interactionsInfluences solid-state optical and electronic properties

Electronic Absorption (UV-Vis) and Photoluminescence (PL) Spectroscopy

UV-Visible (UV-Vis) absorption and photoluminescence (PL) spectroscopy are powerful tools for probing the electronic transitions and excited-state properties of 2,7-diazapyrene derivatives. The position of the nitrogen atoms and the nature of peripheral substituents dramatically tune the optical properties of the pyrene chromophore.

Aryl-substituted 2,7-diazapyrenes typically exhibit intense fluorescence in both solution and the solid state. rsc.org The introduction of electron-donating aryl groups at the 1,3,6,8-positions induces a significant bathochromic (red) shift in the absorption and emission spectra due to extended π-conjugation. rsc.org Further electronic tuning can be achieved by quaternization of the nitrogen atoms. For example, the N,N'-dimethyl-2,7-diazapyrenium dication shows a red-shifted absorption spectrum and a higher fluorescence quantum yield (Φf = 61%) compared to its neutral precursor (Φf = 38%). nih.gov This enhancement is attributed to both electronic modulation and steric hindrance from the N-methyl groups, which suppresses non-radiative decay pathways. nih.gov

The reduced 16π antiaromatic N,N'-dimethyl-2,7-dihydrodiazapyrene derivatives display unique optical properties. Their UV-Vis-NIR absorption spectra are characterized by the appearance of a weak and very broad absorption band that can extend to wavelengths as long as 1200 nm. rsc.org This feature, along with a significantly smaller HOMO-LUMO gap (e.g., 1.87 eV) compared to the aromatic analogues, is a hallmark of antiaromatic compounds. rsc.org

Compound DerivativeAbsorption Max (λ_max)Emission Max (λ_em)Fluorescence Quantum Yield (Φf)Key Feature
1,3,6,8-Tetraaryl-2,7-diazapyrene~400-430 nm~430-480 nm0.13–0.47 (in solution)Intense fluorescence, bathochromic shift with donor groups
N,N'-Dimethyl-2,7-diazapyrenium dicationRed-shifted vs. neutralRed-shifted vs. neutral0.61Enhanced emission due to quaternization
N,N'-Dimethyl-2,7-dihydrodiazapyreneBroad absorption--Weak, broad absorption up to 1200 nm; characteristic of antiaromaticity

Electrochemical Characterization via Cyclic Voltammetry

Cyclic voltammetry (CV) is an essential technique for investigating the redox properties of 2,7-diazapyrene derivatives, providing information on their electron-donating and electron-accepting capabilities by measuring their oxidation and reduction potentials. These properties are critical for applications in organic electronics.

The incorporation of nitrogen atoms into the pyrene skeleton generally lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the compounds easier to reduce compared to the all-carbon pyrene parent. For instance, a 1,3,6,8-tetraalkyl-2,7-diazapyrene derivative exhibits a reversible reduction potential around -2.56 V, whereas the corresponding tetraalkylpyrene shows no reduction up to -3.0 V, confirming the enhanced electron-accepting nature of the diazapyrene core. nih.gov

The redox behavior is highly tunable. Conversion of the neutral diazapyrene to its dicationic N,N'-dimethyl-2,7-diazapyrenium form dramatically increases its electron affinity. CV measurements show that the dication undergoes two reversible reductions at much lower potentials (Ered¹ = -1.01 V and Ered² = -1.34 V) compared to the neutral precursor (Ered¹ = -2.14 V and Ered² = -2.53 V). nih.govrsc.org Conversely, the two-electron reduced N,N'-dimethyl-2,7-dihydrodiazapyrene is a strong electron donor, showing a low oxidation potential, a result of the high energy of its Highest Occupied Molecular Orbital (HOMO) stemming from its antiaromatic character. nih.gov

Compound DerivativeProcessPotential (V vs. Fc/Fc⁺)Electrochemical Character
1,3,6,8-Tetraaryl-2,7-diazapyrene1st Reduction-2.14Electron Acceptor
1,3,6,8-Tetraaryl-2,7-diazapyrene2nd Reduction-2.53Electron Acceptor
N,N'-Dimethyl-2,7-diazapyrenium dication1st Reduction-1.01Strong Electron Acceptor
N,N'-Dimethyl-2,7-diazapyrenium dication2nd Reduction-1.34Strong Electron Acceptor
N,N'-Dimethyl-2,7-dihydrodiazapyreneOxidationLow potential (e.g., -1.34 V)Strong Electron Donor

Surface Science Characterization: Scanning Tunneling Microscopy (STM)

Scanning Tunneling Microscopy (STM) is a powerful surface science technique that enables the visualization of molecules with atomic or near-atomic resolution, providing critical information on their self-assembly, orientation, and electronic structure when adsorbed on a conductive substrate.

While detailed STM studies on this compound are not extensively reported, the characterization of related diazapyrene systems demonstrates the utility of this technique. For example, the applicability of STM has been shown in the characterization of a sub-monolayer of a tetra-1-alkynyl 2,7-diazapyrene derivative on a Cu(111) surface. nih.gov Such studies are crucial for understanding how these molecules form ordered two-dimensional structures.

For this compound derivatives, an STM investigation on a surface like Au(111) or highly oriented pyrolytic graphite (B72142) (HOPG) would reveal:

Molecular Adsorption Geometry: Whether the molecule lies flat on the surface, maximizing π-substrate interaction, or adopts a tilted or standing-up orientation.

Self-Assembled Structures: The formation of ordered monolayers, identifying the 2D lattice parameters and packing motifs (e.g., herringbone, linear). Intermolecular interactions, such as hydrogen bonding (for N-H containing species) and π-π stacking, would dictate the final supramolecular architecture.

Electronic Properties: Scanning tunneling spectroscopy (STS), a related technique, can be used to probe the local density of states (LDOS) of the adsorbed molecules, providing a spatial map of the HOMO and LUMO energy levels across the molecular framework.

STM studies on similar N-heteroaromatic thiols have shown that factors like solution pH can dramatically alter the packing structure on a gold surface, demonstrating the sensitivity of self-assembly to environmental conditions. mdpi.com

Rotationally Resolved Fluorescence Excitation Spectroscopy

Rotationally resolved fluorescence excitation spectroscopy is a high-resolution gas-phase technique that provides exquisitely detailed information about the geometric and electronic structure of molecules in their ground and electronically excited states. By analyzing the fine rotational structure superimposed on a vibronic transition in a jet-cooled, collision-free environment, it is possible to determine highly precise rotational constants.

To date, the application of this demanding technique to molecules as large and heavy as this compound or its aromatic derivatives has not been reported in the literature. Such experiments are typically reserved for smaller, more volatile molecules. However, studies on smaller N-PAHs like quinoline (B57606) and diazaindole demonstrate the power of the method. rsc.orgarxiv.org

If applied to a 2,7-diazapyrene derivative, this technique could yield:

Precise Molecular Structures: The rotational constants obtained from the spectral fit are directly related to the molecule's moments of inertia, allowing for the determination of its geometry with very high precision in both the ground (S₀) and excited (S₁) states. This would reveal any subtle changes in bond lengths and angles upon electronic excitation.

Vibronic Coupling Effects: The technique can unravel complex interactions between electronic and vibrational motions.

Transition Dipole Moment Orientation: The relative intensities of the rotational lines provide information on the orientation of the transition dipole moment within the molecular frame, which is a sensitive probe of the nature of the electronic transition.

While technically challenging for this class of compounds, the insights gained would provide a fundamental benchmark for theoretical calculations and a deeper understanding of the intrinsic photophysics of the 2,7-diazapyrene chromophore, free from solvent or solid-state perturbations.

Computational and Theoretical Chemistry of 2,7 Diaza 1,2,3,6,7,8 Hexahydropyrene Systems

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations

Density Functional Theory (DFT) serves as a cornerstone for investigating the electronic structure and properties of molecular systems. For compounds similar to 2,7-diaza-1,2,3,6,7,8-hexahydropyrene, DFT methods are employed to optimize molecular geometries, calculate vibrational frequencies, and determine electronic properties. materialsciencejournal.org Functionals such as B3LYP are commonly paired with basis sets like 6-311G(d,p) to achieve a balance between computational cost and accuracy in describing the geometry and electronic landscape of such molecules. materialsciencejournal.org

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to investigate excited-state properties. materialsciencejournal.org This method is crucial for calculating vertical excitation energies, which correspond to absorption wavelengths in UV-Vis spectroscopy, and oscillator strengths, which relate to the intensity of these absorptions. Theoretical studies on related aromatic systems highlight the power of TD-DFT in predicting and understanding their photophysical behaviors. researchgate.net

Elucidation of Electronic Structure and Frontier Molecular Orbitals (HOMO-LUMO)

The electronic character of a molecule is largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy corresponds to its ability to accept electrons (electron affinity). mdpi.com The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter that provides insight into the chemical reactivity and kinetic stability of a molecule. mdpi.com A smaller gap generally implies higher reactivity. researchgate.net

In theoretical studies of the related N,N'-dimethyl-2,7-dihydrodiazapyrene (a 16π antiaromatic system), calculations were essential to support experimental findings, such as the presence of a paratropic ring current indicative of antiaromatic character. nih.gov For this class of compounds, the HOMO and LUMO are typically π-orbitals distributed across the aromatic core. The introduction of nitrogen atoms into the pyrene (B120774) framework, as in the target molecule, is expected to significantly influence the energies of these orbitals, primarily by stabilizing the LUMO and altering the electron distribution. researchgate.net

Below is a table illustrating typical HOMO-LUMO energy values for related heterocyclic compounds, calculated using DFT methods.

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)
Derivative A-5.80-2.203.60
Derivative B-6.10-2.054.05
Derivative C-5.95-2.303.65
Note: Data is representative of similar heterocyclic systems and serves as an illustration of typical computational outputs.

Prediction and Interpretation of Photophysical Properties

The photophysical properties of 2,7-diazapyrene (B1250610) derivatives are a key area of interest, with applications in molecular electronics and sensors. researchgate.netrsc.org TD-DFT calculations are the primary tool for predicting their absorption and emission characteristics. These calculations can model the electronic transitions between the ground state and various excited states.

For instance, theoretical investigations into 2,7-diazapyrene systems help to understand their unique fluorescence and supramolecular properties. researchgate.netresearchgate.net The calculations can predict the maximum absorption wavelength (λmax) and explain how structural modifications, such as the introduction of substituents or, in the case of the target molecule, the hydrogenation of the outer rings, would shift these properties. While many copper(I) complexes with pyridine-based ligands are known to be non-emissive in solution, they can exhibit significant phosphorescence in the solid state, a property that can be investigated with computational models. mdpi.com

Reaction Mechanism Studies and Energetic Profiles

Computational chemistry provides powerful tools for mapping out reaction pathways and understanding the energetic favorability of chemical transformations. By calculating the energies of reactants, transition states, and products, a complete energetic profile for a proposed reaction can be constructed. This allows researchers to predict reaction barriers (activation energies) and determine whether a reaction is thermodynamically favorable.

While specific reaction mechanism studies on this compound are scarce, the general approach involves locating the transition state structure for a given reaction step and performing frequency calculations to confirm it is a first-order saddle point on the potential energy surface. For example, studies on the reactivity of related molecules often use Fukui functions and Molecular Electrostatic Potential (MEP) maps, derived from DFT calculations, to predict the most likely sites for nucleophilic or electrophilic attack. researchgate.net The MEP surface visually represents the charge distribution and highlights electron-rich (negative potential, typically colored red) and electron-poor (positive potential, blue) regions of a molecule. researchgate.net

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of a molecule are critical to its function. For a non-planar system like this compound, conformational analysis is essential. High-resolution spectroscopic studies on the parent hydrocarbon, 1,2,3,6,7,8-hexahydropyrene (B104253) (HHP), have experimentally and computationally identified two stable conformers: a chair and a boat form. nih.gov The chair conformer was determined to be the global minimum, with the boat conformer existing at a slightly higher energy. nih.gov It is highly probable that the diaza-substituted analogue would exhibit similar conformational behavior, with the nitrogen atoms occupying positions within the flexible six-membered rings.

Molecular Dynamics (MD) simulations can provide further insight into the dynamic behavior of such molecules. rsc.org MD simulations model the movement of atoms over time, allowing for the exploration of conformational landscapes and the study of how the molecule interacts with its environment, such as solvent molecules. This method can reveal the preferred conformations and the energy barriers between them, offering a more complete picture of the molecule's flexibility and structural dynamics.

Advanced Applications and Materials Science Research Involving 2,7 Diaza 1,2,3,6,7,8 Hexahydropyrene Derivatives

Supramolecular Assembly and Host-Guest Chemistry

The unique architecture of 2,7-diazapyrene (B1250610) derivatives makes them excellent candidates for supramolecular chemistry, where molecules are designed to self-assemble into larger, ordered structures. The nitrogen atoms in the core can be quaternized to form cationic species, such as N-methyl-2,7-diazapyrenium (ADAP⁺) and N,N′-dimethyl-2,7-diazapyrenium (DADAP²⁺), which are particularly interesting for host-guest interactions. rsc.orgnih.gov

These cationic guests have been shown to form stable inclusion complexes with various macrocyclic hosts. For instance, a triptycene-derived macrotricyclic polyether, featuring two dibenzo- researchgate.net-crown-10 cavities, has been demonstrated to form stable 1:1 or 1:2 complexes with a 2,7-diazapyrenium salt. rsc.orgmdpi.com The formation and stoichiometry of these complexes are dependent on the specific structure of the guest molecule. rsc.org Similarly, dendronised 2,7-diazapyrenium derivatives have been synthesized to enhance water solubility and facilitate self-assembly with cucurbituril (B1219460) hosts in aqueous solutions. The electronic interaction between the electron-accepting diazapyrenium core and the electron-rich cavity of the cucurbituril host can be monitored through changes in absorption spectra and redox properties. rsc.org

The ability of 2,7-diazapyrene derivatives to interact with biological macromolecules has also been explored. Their planar aromatic structure facilitates intercalation into DNA, a process that is influenced by their photophysical properties. rsc.orgnih.gov Methylated derivatives, in particular, form stacked complexes with nucleic acids, leading to new charge-transfer absorption features. rsc.orgtaylorfrancis.com

Table 1: Examples of Host-Guest Systems Involving 2,7-Diazapyrenium Derivatives

Host MoleculeGuest MoleculeStoichiometryKey FindingsReference
Triptycene-derived macrotricyclic polyether2,7-Diazapyrenium salt1:1 or 1:2Guest-induced conformational changes in the host. rsc.org
Cucurbit[n]urils (n=7, 8)Dendronised 2,7-diazapyrenium derivativesNot specifiedSelf-assembly in aqueous solution monitored by spectral and redox changes. rsc.org
DNAMethylated 2,7-diazapyrene derivativesNot specifiedIntercalation leads to charge-transfer absorption bands. rsc.orgtaylorfrancis.com

Molecular Electronics and Optoelectronic Devices

The electronic properties of 2,7-diazapyrenes make them promising for applications in molecular electronics and optoelectronic devices. rsc.orgnih.gov The introduction of nitrogen atoms lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), suggesting that these materials could function as n-type organic semiconductors. rsc.org Quaternization of the nitrogen atoms further reduces the LUMO level and the band gap. rsc.org

Organic Molecular Beam Epitaxy (OMBE) is a sophisticated technique for depositing highly ordered thin films of organic molecules. researchgate.net While OMBE has been successfully used for various organic semiconductors, including phthalocyanines and perylenes, there is currently a lack of specific research in the available literature on the application of OMBE for the deposition of 2,7-diaza-1,2,3,6,7,8-hexahydropyrene or its aromatic derivatives.

2,7-Diazapyrene derivatives exhibit intriguing photophysical properties, including intense fluorescence, which makes them suitable for use as fluorescent materials and probes. taylorfrancis.com The fluorescence quantum yields and lifetimes of these compounds can be tuned by chemical modification. taylorfrancis.comelsevierpure.com For instance, aryl-substituted 2,7-diazapyrenes have shown intense fluorescence in both solution and solid states, with quantum yields ranging from 0.13 to 0.47 in dichloromethane. taylorfrancis.com

The fluorescence of these compounds can be harnessed for bioimaging applications. rsc.org The interaction of 2,7-diazapyrene derivatives with DNA suggests their potential as probes for nucleic acids. rsc.orgnih.gov Furthermore, fluorescent films based on 2,7-diazapyrenium have been developed for the detection of neurotransmitters like dopamine (B1211576). These films exhibit fluorescence quenching in the presence of dopamine, allowing for its detection at sub-millimolar concentrations. semanticscholar.org

Table 2: Photophysical Properties of Selected Aryl-Substituted 2,7-Diazapyrene Derivatives

CompoundFluorescence Quantum Yield (Φf) in CH2Cl2Fluorescence Quantum Yield (Φf) in Solid StateReference
Aryl-substituted diazapyrene 24a0.13 - 0.470.01 - 0.41 taylorfrancis.com
Aryl-substituted diazapyrene 24b0.13 - 0.470.01 - 0.41 taylorfrancis.com
Aryl-substituted diazapyrene 24c0.13 - 0.470.01 - 0.41 taylorfrancis.com
Aryl-substituted diazapyrene 24d0.13 - 0.470.01 - 0.41 taylorfrancis.com
Aryl-substituted diazapyrene 250.13 - 0.470.01 - 0.41 taylorfrancis.com

Conjugated polymers are a cornerstone of modern optoelectronics, finding use in devices like solar cells and light-emitting diodes. mdpi.comnih.gov The incorporation of novel building blocks into these polymers is a key strategy for tuning their properties. While the electronic characteristics of 2,7-diazapyrenes suggest they could be valuable components in such systems, specific examples of their integration into conjugated polymer backbones for optoelectronic applications are not extensively detailed in the currently reviewed literature.

Pyrene (B120774) derivatives, in general, are widely studied for their applications in Organic Light-Emitting Diodes (OLEDs) due to their favorable charge transport and emissive properties. However, the tendency of planar pyrene molecules to form excimers in the solid state can lead to a red-shift in emission, which is often undesirable for pure blue OLEDs. The unique electronic structure of 2,7-diazapyrenes offers a potential avenue to modulate these intermolecular interactions and achieve desired electroluminescent properties. rsc.orgrsc.org Research into pyrene-benzimidazole hybrids has shown that modifying the pyrene core can lead to efficient blue photo- and electroluminescence by reducing aggregation. While the potential for 2,7-diazapyrene derivatives in OLEDs is recognized, detailed reports on the performance of OLEDs specifically employing these compounds as the emissive or host material are still emerging.

Development of Advanced Chemical Sensors

The responsive nature of 2,7-diazapyrene derivatives to their chemical environment makes them attractive for the development of advanced chemical sensors. rsc.orgnih.gov Their fluorescence can be modulated by the presence of specific analytes. semanticscholar.org

A notable example is the use of 2,7-diazapyrenium films for the detection of dopamine. semanticscholar.org These films, prepared by immobilizing 2,7-diazapyrenium dications on glass, quartz, or silica (B1680970) substrates, show a pronounced decrease in fluorescence intensity in the presence of dopamine in aqueous environments. semanticscholar.org This quenching is attributed to the association between the electron-accepting diazapyrenium units and the electron-rich dopamine molecules at the solid/liquid interface. semanticscholar.org Importantly, the fluorescence of these films is not significantly affected by common interferents like ascorbic acid, suggesting a degree of selectivity. semanticscholar.org

Furthermore, the redox activity of N,N′-dimethyl-2,7-diazapyrenium dication (DMDAP²⁺) suggests its potential use in electrochemical sensors for aromatic carboxylates in water. taylorfrancis.com

Design and Synthesis of Chiral Macrocycles and Cyclophanes

The rigid, planar structure of the pyrene core, modified by the introduction of nitrogen atoms in the 2 and 7 positions, makes 2,7-diazapyrene and its derivatives valuable scaffolds in supramolecular chemistry. nih.govnih.gov These entities serve as foundational units for the construction of complex, three-dimensional structures such as chiral macrocycles and cyclophanes. Cyclophanes are molecules characterized by one or more aromatic rings bridged by aliphatic chains, creating unique cavities and strained systems that are instrumental in host-guest chemistry and molecular recognition. beilstein-journals.orgmun.ca

The synthesis of cyclophanes incorporating the 2,7-diazapyrene unit can be achieved through various strategic approaches. Often, the synthesis begins with the functionalization of the this compound precursor, followed by aromatization to the diazapyrene system. The nitrogen atoms within the core provide reactive sites for building the bridging aliphatic chains. Synthetic strategies frequently involve multi-step processes that utilize coupling reactions to connect the diazapyrene core to other aromatic units or to form the enclosing bridges. beilstein-journals.org

For instance, a common approach involves the preparation of a 2,7-disubstituted pyrene or diazapyrene derivative, which is then linked by flexible or rigid chains. Improvements in the synthesis of related pyrenophanes, such as 1,n-dioxa-npyrenophanes, highlight methodologies that can be adapted for their diaza-analogues. mun.ca The design of chiral macrocycles leverages the inherent planarity of the diazapyrene core, where the introduction of chiral substituents or bridges can induce a specific three-dimensional arrangement, leading to molecules with stereoselective recognition properties. These complex macrocyclic structures are of significant interest for their potential applications in catalysis, materials science, and as sensors. beilstein-journals.orgnih.gov

Mechanistic Studies of Interactions with Biological Macromolecules (e.g., DNA-Binding)

Derivatives of the 2,7-diazapyrene core, particularly its N-methylated cations, have been the subject of detailed investigations regarding their interactions with biological macromolecules, most notably DNA. nih.govchalmers.se These studies are crucial for understanding the potential of these compounds as bioactive agents. nih.gov The primary mode of interaction between 2,7-diazapyrene derivatives and double-stranded DNA is intercalation, where the planar aromatic system inserts itself between the base pairs of the DNA double helix. chalmers.senih.gov

Spectroscopic techniques such as linear and circular dichroism are employed to elucidate the geometry of the binding. Studies on 2,7-diazapyrene (DAP), its N-methyl-2,7-diazapyrenium monocation (MDAP), and N,N'-dimethyl-2,7-diazapyrenium dication (DMDAP) have shown that these molecules bind to both alternating AT and GC polynucleotide duplexes. chalmers.se The orientation of the intercalated molecule is such that its in-plane symmetry axes are approximately perpendicular to the DNA helix axis, which is characteristic of an intercalative binding mode. chalmers.se

Thermodynamic analysis reveals significant differences in the binding forces for the neutral, monocationic, and dicationic forms of 2,7-diazapyrene. The binding is influenced by both enthalpy (ΔH°) and entropy (ΔS°) changes, which vary with the charge of the molecule. For example, the binding of the neutral DAP is enthalpically driven, whereas the binding of the dication DMDAP is entropically driven. chalmers.se This suggests that electrostatic interactions and the displacement of water molecules and counterions play a critical role in the binding process. Such mechanistic insights are vital for the rational design of new DNA-targeting compounds for therapeutic or diagnostic applications. mdpi.com

CompoundBinding Mode with DNADominant Thermodynamic Driving ForceReference
2,7-Diazapyrene (DAP)IntercalationEnthalpy (ΔH° = -9 kcal/mol) chalmers.se
N-methyl-2,7-diazapyrenium (MDAP)IntercalationIntermediate (ΔH° = -3 kcal/mol, TΔS° = +3.6 kcal/mol) chalmers.se
N,N'-dimethyl-2,7-diazapyrenium (DMDAP)IntercalationEntropy (TΔS° = +12.9 kcal/mol) chalmers.se

Role as Intermediates in Fine Chemical Synthesis (e.g., Fluorescent Dyes, Medical Research Intermediates)

The this compound scaffold is a key intermediate in the synthesis of 2,7-diazapyrenes, which possess unique photophysical and electronic properties. nih.govresearchgate.net These properties make them attractive targets for the development of advanced functional materials, including fluorescent dyes and sensors. nih.gov The nitrogen atoms in the pyrene framework significantly influence the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) levels, thereby tuning its absorption and emission characteristics. nih.gov This allows for the rational design of dyes that fluoresce in specific regions of the spectrum. The propensity of pyrene derivatives to form excimers—excited-state dimers that emit at longer wavelengths—is another feature that can be exploited in designing sensitive fluorescent probes. beilstein-journals.org

The synthesis of functionalized 2,7-diazapyrenes often involves the initial construction of the hexahydro- precursor, followed by functionalization and subsequent aromatization. nih.gov Various synthetic strategies, including organometallic coupling reactions like the Suzuki-Miyaura cross-coupling, can be employed to introduce a wide range of substituents at the 1,3,6, and 8 positions of the diazapyrene core. nih.gov This chemical versatility allows for the fine-tuning of their properties for specific applications, such as in organic light-emitting diodes (OLEDs) or as components in donor-acceptor-donor (D-A-D) type fluorescent dyes. nih.gov

In the context of medical research, the strong DNA-binding capability of 2,7-diazapyrene derivatives positions them as important intermediates for the development of therapeutic and diagnostic agents. chalmers.senih.gov Molecules that can effectively intercalate into DNA can disrupt DNA replication and transcription processes, a mechanism of action for many anticancer drugs. mdpi.com The ability to modify the diazapyrene core allows for the attachment of other functional groups to enhance target specificity, improve bioavailability, or introduce additional therapeutic functionalities. Consequently, this compound serves as a critical starting point for creating complex molecules aimed at interacting with biological systems for medical purposes. mdpi.com

Application AreaKey PropertySynthetic ApproachReference
Fluorescent DyesTunable photophysical properties, excimer formationFunctionalization of the diazapyrene core via cross-coupling reactions nih.govbeilstein-journals.org
Medical ResearchStrong DNA intercalationModification of the core to enhance biological targeting and activity chalmers.senih.govmdpi.com
Molecular SensorsSensitivity to local environment (e.g., polarity, pH)Introduction of responsive functional groups to the aromatic scaffold nih.govbeilstein-journals.org

Future Perspectives and Emerging Research Directions for 2,7 Diaza 1,2,3,6,7,8 Hexahydropyrene

Development of Novel and Sustainable Synthetic Routes

Key areas of future synthetic development are expected to include:

Green Chemistry Approaches: The exploration of more environmentally benign reducing agents to replace traditional metal hydrides is a likely avenue of research. This aligns with the broader trend in chemical synthesis towards sustainability. mdpi.com Methodologies that minimize solvent use, energy consumption, and waste generation will be prioritized. mdpi.com

Catalytic Strategies: The development of catalytic routes, potentially employing transition metal or organocatalysts, could offer more selective and efficient pathways to the 2,7-Diaza-1,2,3,6,7,8-hexahydropyrene core. mdpi.commdpi.com Such methods could provide better control over the hydrogenation level of the pyrene (B120774) system.

Synthetic Approach Potential Advantages Research Focus
Modified Reduction Improved yield and purity of the hexahydro-intermediate.Selective and milder reducing agents.
Catalytic Cyclization Higher efficiency, atom economy, and potential for asymmetric synthesis.Novel transition metal and organocatalysts.
Green Solvents/Conditions Reduced environmental impact and improved safety.Use of ionic liquids, supercritical fluids, or solvent-free conditions.

Advanced Functionalization for Tailored Electronic and Photonic Properties

The functionalization of the 2,7-diazapyrene (B1250610) core has been shown to be an effective strategy for tuning its electronic and photophysical properties. rsc.orgnih.gov It is projected that similar strategies will be applied to this compound, with the saturated rings and secondary amine functionalities offering unique opportunities for chemical modification.

Future research in the functionalization of this molecule will likely focus on:

C-H Functionalization: Direct C-H functionalization of the aromatic portions of the molecule would provide an atom-economical way to introduce substituents that can extend the π-conjugation or introduce specific electronic effects. rsc.org

Peripheral Substitution: Following the strategies used for 2,7-diazapyrenes, substitution at the peripheral positions of the pyrene backbone could be explored to fine-tune the HOMO-LUMO gap and, consequently, the absorption and emission properties of the molecule. nih.gov

The ability to precisely control the functionalization of this compound will be critical for tailoring its properties for specific applications in electronics and photonics.

Exploration of New Application Domains (e.g., Catalysis, Energy Storage)

While the applications of 2,7-diazapyrenes are being explored in areas such as molecular electronics and as sensors, the unique structural features of this compound may open up new application domains. rsc.orgresearchgate.net

Energy Storage: The redox-active nature of the diazapyrene core, coupled with the potential for reversible protonation/deprotonation of the amine groups, suggests that derivatives of this compound could be investigated as organic electrode materials for batteries or as components in supercapacitors. tcichemicals.com The ability to store charge through both electron and proton transfer could lead to high energy and power densities.

The exploration of these new application areas will require a synergistic approach involving synthetic chemistry, electrochemistry, and materials science.

Integration with Advanced Quantum Chemical Approaches for Predictive Materials Design

The use of computational chemistry, particularly quantum chemical methods like Density Functional Theory (DFT), has become an indispensable tool in modern materials science. chemrxiv.orgmdpi.com For this compound, these computational approaches will be crucial for accelerating the discovery and development of new functional materials.

Future research will likely leverage quantum chemistry for:

Predicting Electronic and Optical Properties: DFT calculations can be used to predict the HOMO-LUMO gaps, absorption and emission spectra, and other electronic properties of novel derivatives before they are synthesized. This allows for the in silico screening of large numbers of potential candidates to identify those with the most promising properties. chemrxiv.org

Understanding Reaction Mechanisms: Computational modeling can provide insights into the mechanisms of synthetic reactions, helping to optimize reaction conditions and develop more efficient synthetic routes.

Designing Materials with Targeted Functionalities: By understanding the structure-property relationships through computational studies, researchers can rationally design molecules with specific electronic, optical, or catalytic properties tailored for a particular application.

Computational Method Application in this compound Research
Density Functional Theory (DFT) Prediction of ground-state electronic structure, geometry, and spectroscopic properties.
Time-Dependent DFT (TD-DFT) Calculation of excited-state properties, including absorption and emission spectra.
Molecular Dynamics (MD) Simulation of the conformational dynamics and intermolecular interactions in condensed phases.

Scalable Synthesis and Pathways Towards Industrial Relevance

For any new material to have a significant technological impact, a scalable and cost-effective synthesis is essential. nih.gov The current synthetic route to this compound, as part of the synthesis of 2,7-diazapyrene, is a multi-step process that may not be suitable for large-scale production. researchgate.netelsevierpure.com

Future research aimed at achieving industrial relevance will need to address:

Process Optimization: The existing synthetic steps will need to be optimized for scale-up, focusing on maximizing yields, minimizing reaction times, and simplifying purification procedures.

Continuous Flow Chemistry: The adoption of continuous flow manufacturing techniques could offer significant advantages in terms of safety, consistency, and scalability compared to traditional batch processing.

The successful development of scalable synthetic pathways will be a critical step in translating the promising properties of this compound and its derivatives from the laboratory to real-world applications. jnanoscitec.com

Q & A

Q. How can the hydrogenation process be optimized to synthesize 2,7-Diaza-1,2,3,6,7,8-hexahydropyrene with minimal impurities?

Methodological Answer: Optimization involves:

  • Catalyst selection : Use high-quality catalysts from reliable commercial sources to minimize over-reduction and incomplete reactions .
  • Reaction cycles : Perform multiple hydrogenation cycles with fresh catalyst to drive the reaction to completion .
  • Pressure and temperature : Apply elevated pressures (e.g., >1 atm) and temperatures to reduce reaction time and impurities like 1,2,3,6,7,8-hexahydropyrene (HHPy) .
  • Trace water addition : Introduce ~0.5% water to suppress over-reduction .

Q. What purification techniques effectively remove HHPy impurities from this compound?

Methodological Answer:

  • Chromatography : Use Florisil, silica gel, or alumina columns to separate HHPy from the target compound .
  • Diacetylation : Acetylate the crude product to differentiate impurities, followed by fractional precipitation .
  • Solvent systems : Optimize mobile phases (e.g., heptane/EtOAc mixtures) for TLC-guided purification .

Q. How can NMR spectroscopy validate the structural integrity of this compound derivatives?

Methodological Answer:

  • 1H NMR analysis : Monitor characteristic peaks (e.g., aromatic protons at δ 7.3–7.5 ppm, methyl groups at δ 2.2–2.3 ppm) to confirm substitution patterns .
  • Integration ratios : Verify stoichiometry using proton integration (e.g., 14H for benzyloxycarbonyl groups in chiral macrocycles) .
  • 2D NMR : Use COSY or NOESY to resolve overlapping signals in complex derivatives .

Q. What synthetic routes enable functionalization of this compound with alkyl or methoxy groups?

Methodological Answer:

  • Cross-coupling : Employ Ni(COD)₂ catalysts with alkylmagnesium halides (AlkMgX) in toluene at 80°C .
  • Electrophilic substitution : Use Zn dust and methyl triflate (MeOTf) in 1,4-dioxane at 60°C for methoxy group introduction .

Q. How can hydrogenation intermediates be tracked during synthesis?

Methodological Answer:

  • TLC monitoring : Use heptane/EtOAc (1:1) to track reaction progress and identify intermediates (Rf ~0.2–0.3) .
  • Mass spectrometry : Apply FAB-HRMS or MALDI-TOF to confirm molecular ions (e.g., m/z 295.1448 for acetylated derivatives) .

Advanced Research Questions

Q. How can this compound be derivatized into chiral macrocycles for supramolecular applications?

Methodological Answer:

  • Stepwise acylation : React with [S,S]-configured amino acid derivatives (e.g., N-benzyloxycarbonyl-protected butanoyl groups) to enforce chirality .
  • Ring-closing metathesis : Use Grubbs catalysts to form macrocyclic backbones after functionalization .
  • Crystallography : Validate macrocycle geometry via X-ray diffraction of intermediates (e.g., [M+Cs]+ adducts at m/z 1157.3) .

Q. What strategies enable electronic tuning of this compound for optoelectronic materials?

Methodological Answer:

  • Boron complexation : React α-hydroxylated tetraaryl derivatives with BF₃·Et₂O to form tetracoordinate boron complexes, enhancing π-conjugation .
  • Substituent effects : Introduce electron-donating (e.g., methoxy) or withdrawing (e.g., bromo) groups to modulate HOMO-LUMO gaps .

Q. How does this compound act as a hydrogen donor in energy-related applications?

Methodological Answer:

  • Coal liquefaction : Use H₆Py analogs to solvate low-rank coals, achieving >95% solubility in THF via radical-mediated hydrogen transfer .
  • Kinetic studies : Compare donor efficacy with tetrahydrofluoranthene (H₄Fl) using time-resolved ESR to track radical intermediates .

Q. What methods resolve contradictions in reported catalytic efficiencies for diazapyrene hydrogenation?

Methodological Answer:

  • Batch normalization : Standardize catalyst loading (e.g., 40 mol% Ni(COD)₂) and solvent purity to reduce variability .
  • Impurity profiling : Quantify HHPy via GC-MS and correlate with reaction conditions (e.g., pressure, temperature gradients) .

Q. How can brominated derivatives of this compound be synthesized for cross-coupling reactions?

Methodological Answer:

  • Electrophilic bromination : Use Br₂ in CHCl₃ at 0°C to selectively brominate the 4,9-positions .
  • Suzuki coupling : React 4,9-dibromo derivatives (C₁₆H₁₄Br₂) with arylboronic acids under Pd(PPh₃)₄ catalysis .

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